

# 4-Fluoro-N-methylbenzylamine molecular structure and weight

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## Compound of Interest

Compound Name: 4-Fluoro-N-methylbenzylamine

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## Technical Guide: 4-Fluoro-N-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthetic protocol for **4-Fluoro-N-methylbenzylamine**. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.<sup>[1]</sup> The introduction of a fluorine atom can significantly influence the compound's chemical reactivity and biological activity.<sup>[1]</sup>

## Molecular Structure and Properties

**4-Fluoro-N-methylbenzylamine** is a substituted benzylamine with a fluorine atom at the para-position of the benzene ring and a methyl group attached to the nitrogen atom of the amine functionality.

## Quantitative Data Summary

The key physicochemical properties of **4-Fluoro-N-methylbenzylamine** are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>10</sub> FN	[2][3]
Molecular Weight	139.17 g/mol	[2][3][4][5]
CAS Number	405-66-3	[2][3][4][5]
Appearance	Colorless to light yellow liquid	
Density	1.056 g/mL at 25 °C	[6]
Boiling Point	180-181 °C	[6]
Refractive Index	n <sub>20/D</sub> 1.4990	[6]
SMILES	<chem>CNCc1ccc(F)cc1</chem>	[6]
InChI Key	SZJQLSCDIEJFC-UHFFFAOYSA-N	[6]

## Synthesis of 4-Fluoro-N-methylbenzylamine

A common and effective method for the synthesis of **4-Fluoro-N-methylbenzylamine** is through the reductive amination of 4-fluorobenzaldehyde with methylamine. This two-step, one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine.

### Experimental Protocol: Reductive Amination

The following is a representative experimental protocol for the synthesis of **4-Fluoro-N-methylbenzylamine**. This protocol is based on established methods for the reductive amination of aldehydes.

Materials:

- 4-Fluorobenzaldehyde
- Methylamine (e.g., as a solution in a suitable solvent like THF or as a gas)
- Reducing agent (e.g., Sodium borohydride - NaBH<sub>4</sub>)

- Anhydrous solvent (e.g., Methanol, Ethanol, or Dichloromethane)
- Acid catalyst (optional, e.g., Acetic acid)
- Drying agent (e.g., Anhydrous magnesium sulfate or sodium sulfate)
- Solvents for workup and purification (e.g., Ethyl acetate, saturated sodium bicarbonate solution, brine)

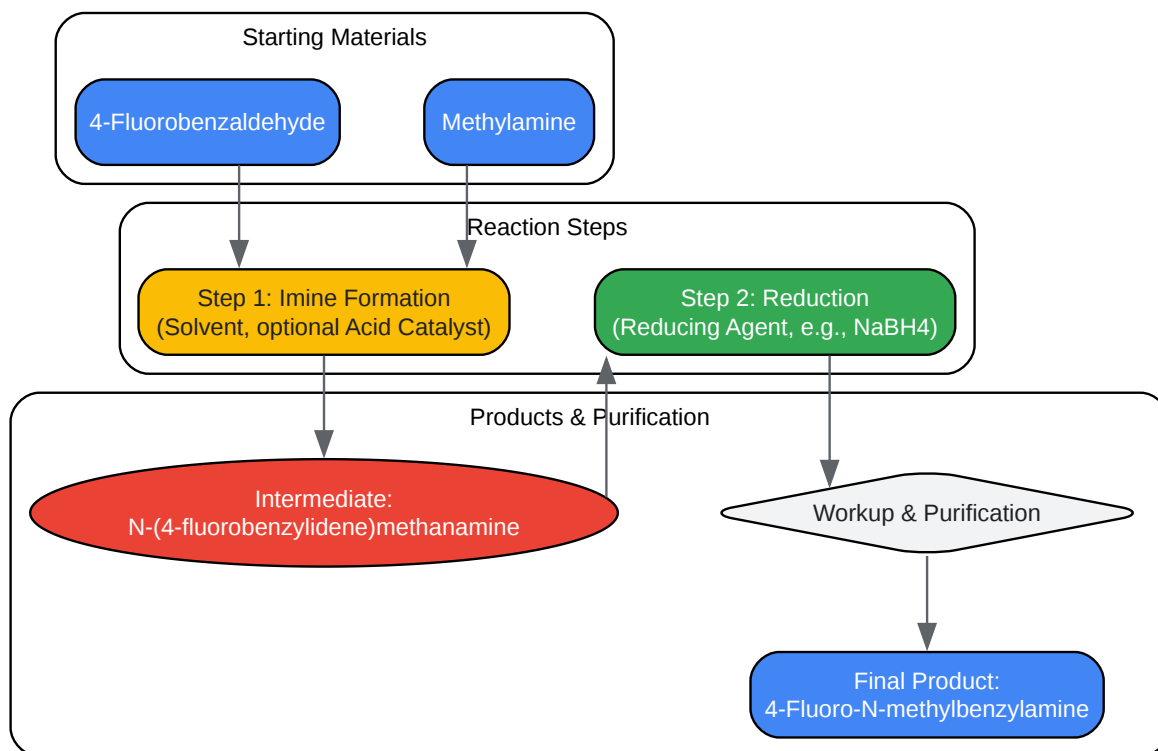
#### Procedure:

- Imine Formation:
  - In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorobenzaldehyde in an anhydrous solvent.
  - Cool the solution in an ice bath.
  - Slowly add a solution of methylamine to the cooled aldehyde solution. A slight excess of the amine is typically used.
  - If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.
  - Allow the reaction mixture to stir at room temperature for a designated period (e.g., 1-2 hours) to ensure the complete formation of the N-(4-fluorobenzylidene)methanamine intermediate.
- Reduction:
  - Cool the reaction mixture again in an ice bath.
  - Slowly and portion-wise, add the reducing agent (e.g., sodium borohydride) to the stirred solution. The addition should be controlled to manage any effervescence.
  - After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature with continuous stirring until the reaction is complete (monitoring by TLC or GC-MS is recommended).

- Workup and Purification:
  - Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.
  - If a water-miscible solvent was used, it may need to be removed under reduced pressure.
  - Extract the aqueous layer with an organic solvent such as ethyl acetate.
  - Combine the organic extracts and wash them with brine.
  - Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ).
  - Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
  - The crude **4-Fluoro-N-methylbenzylamine** can be further purified by distillation under reduced pressure or by column chromatography.

## Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the reductive amination process for the synthesis of **4-Fluoro-N-methylbenzylamine**.



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## References

- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 6. 4-Fluoro-N-methylbenzylamine 97 405-66-3 [sigmaaldrich.com]
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